tert-butyl (R)-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Piperazine Ring: Starting from simple amines and dihaloalkanes.
Introduction of the Phenylthio Group: Using thiol reagents and appropriate catalysts.
Attachment of the Sulfamoyl and Trifluoromethylsulfonyl Groups: Through sulfonation reactions.
Final Coupling and Protection Steps: Using tert-butyl protecting groups and coupling reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the phenylthio group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-phenyl)amino)butyl)piperazine-1-carboxylate
- tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-(methylsulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate
Uniqueness
The presence of the trifluoromethylsulfonyl group in tert-butyl ®-4-(4-(phenylthio)-3-((4-sulfamoyl-2-((trifluoromethyl)sulfonyl)phenyl)amino)butyl)piperazine-1-carboxylate imparts unique chemical and biological properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C26H35F3N4O6S3 |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
tert-butyl 4-[(3R)-4-phenylsulfanyl-3-[4-sulfamoyl-2-(trifluoromethylsulfonyl)anilino]butyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H35F3N4O6S3/c1-25(2,3)39-24(34)33-15-13-32(14-16-33)12-11-19(18-40-20-7-5-4-6-8-20)31-22-10-9-21(42(30,37)38)17-23(22)41(35,36)26(27,28)29/h4-10,17,19,31H,11-16,18H2,1-3H3,(H2,30,37,38)/t19-/m1/s1 |
InChI Key |
IWMVWBZUVOYROV-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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